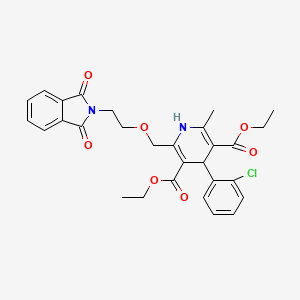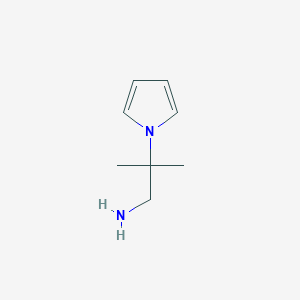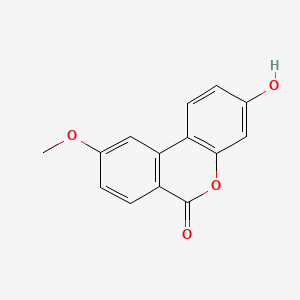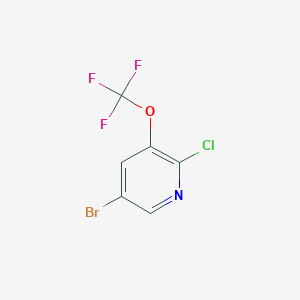
Amlodipine 2-Phthalimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amlodipine 2-Phthalimide is a synthetic compound derived from amlodipine, a well-known calcium channel blocker used primarily to treat hypertension and angina. This compound is characterized by the presence of a phthalimide group, which is a derivative of phthalic anhydride. The addition of the phthalimide group to amlodipine enhances its chemical stability and modifies its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amlodipine 2-Phthalimide typically involves the reaction of amlodipine with phthalic anhydride. One common method includes heating amlodipine with phthalic anhydride in the presence of a suitable solvent such as toluene or xylene. The reaction is usually carried out at elevated temperatures (around 150-200°C) to facilitate the formation of the phthalimide derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The intermediate products are often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Amlodipine 2-Phthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Amlodipine 2-Phthalimide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other pharmacologically active compounds.
Biology: Studied for its potential effects on cellular calcium channels and its role in modulating cellular functions.
Medicine: Investigated for its potential use in treating cardiovascular diseases due to its calcium channel blocking properties.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .
Mechanism of Action
Amlodipine 2-Phthalimide exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle cells. This inhibition leads to vasodilation, reduced peripheral resistance, and decreased blood pressure. The compound targets voltage-dependent calcium channels, specifically the alpha-1 subunit, and modulates the activity of these channels to achieve its therapeutic effects .
Comparison with Similar Compounds
Amlodipine: The parent compound, primarily used for hypertension and angina.
Nifedipine: Another calcium channel blocker with similar pharmacological properties.
Felodipine: A dihydropyridine calcium channel blocker used for hypertension.
Uniqueness: Amlodipine 2-Phthalimide is unique due to the presence of the phthalimide group, which enhances its chemical stability and may offer different pharmacokinetic properties compared to its parent compound and other similar calcium channel blockers .
Properties
CAS No. |
140171-49-9 |
|---|---|
Molecular Formula |
C29H29ClN2O7 |
Molecular Weight |
553.0 g/mol |
IUPAC Name |
diethyl 4-(2-chlorophenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C29H29ClN2O7/c1-4-38-28(35)23-17(3)31-22(25(29(36)39-5-2)24(23)20-12-8-9-13-21(20)30)16-37-15-14-32-26(33)18-10-6-7-11-19(18)27(32)34/h6-13,24,31H,4-5,14-16H2,1-3H3 |
InChI Key |
NTVITRUDLZBADK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OCC)COCCN3C(=O)C4=CC=CC=C4C3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3R,4S,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3,4-bis(phenylmethoxy)oxolan-2-one](/img/structure/B13438328.png)








![2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one](/img/structure/B13438375.png)
